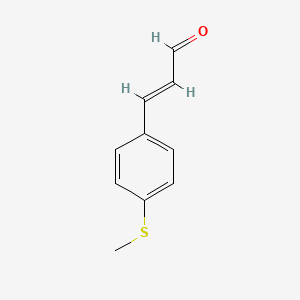
(E)-3-(4-(Methylthio)phenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methylsulfanyl)phenyl]prop-2-enal is an organic compound with a unique structure that includes a phenyl ring substituted with a methylsulfanyl group and an aldehyde functional group
Métodos De Preparación
The synthesis of 3-[4-(methylsulfanyl)phenyl]prop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-30°C .
Análisis De Reacciones Químicas
3-[4-(Methylsulfanyl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-[4-(Methylsulfanyl)phenyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
3-[4-(Methylsulfanyl)phenyl]prop-2-enal can be compared with similar compounds such as:
3-(4-Methoxyphenyl)-2-propenal: This compound has a methoxy group instead of a methylsulfanyl group, which affects its reactivity and applications.
3-(4-Methylphenyl)-2-propenal:
The uniqueness of 3-[4-(methylsulfanyl)phenyl]prop-2-enal lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10OS |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
(E)-3-(4-methylsulfanylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ |
Clave InChI |
LYQAFCRXUUASLI-NSCUHMNNSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)/C=C/C=O |
SMILES canónico |
CSC1=CC=C(C=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



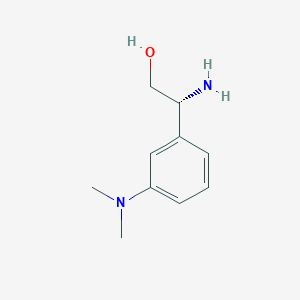

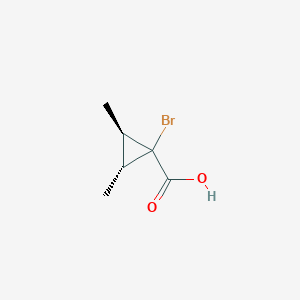
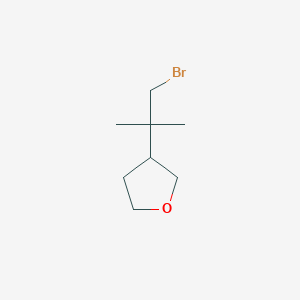
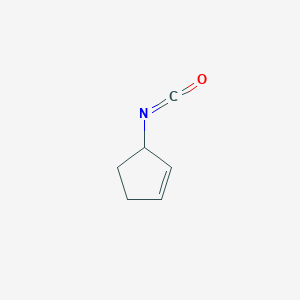
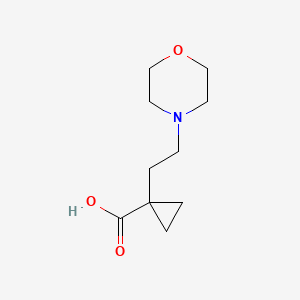
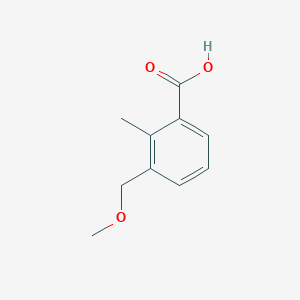
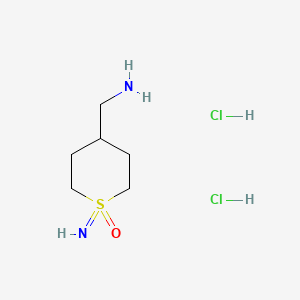
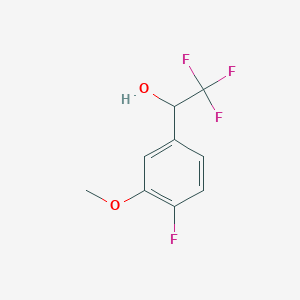
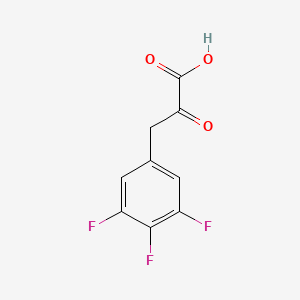
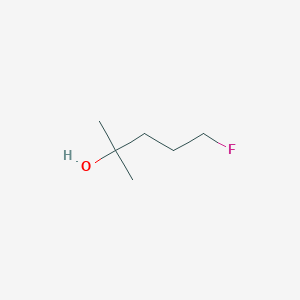

![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
